Methyl trifluoromethanesulfonate
Overview
Description
Mechanism of Action
Methyl trifluoromethanesulfonate, also known as methyl triflate, is an organic compound used in organic chemistry as a powerful methylating agent . This article will explore the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound is a potent methylating agent that targets a wide range of functional groups, particularly those that are poor nucleophiles such as aldehydes, amides, and nitriles .
Mode of Action
The compound works by donating a methyl group to its target. This process is known as methylation. This compound is a strong methylating reagent, and its methylation reactions are faster than those of iodomethane and dimethyl sulfate .
Biochemical Pathways
This compound affects various biochemical pathways through its methylation action. For instance, it can initiate the living cationic polymerization of lactide and other lactones, leading to the formation of corresponding polycarbonates .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It’s known that upon contact with water, methyl triflate loses its methyl group, forming triflic acid and methanol . This suggests that its bioavailability may be influenced by the presence of water in the biological system.
Result of Action
The primary result of this compound’s action is the methylation of its target molecules. This can lead to significant changes in the target’s properties and functions. For instance, the methylation of certain functional groups can increase their reactivity or alter their behavior in subsequent chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is sensitive to heat . It also hydrolyzes in water, which can affect its stability and efficacy . Therefore, the compound should be stored and used under appropriate conditions to maintain its effectiveness.
Biochemical Analysis
Biochemical Properties
Methyl trifluoromethanesulfonate is a potent methylating agent that can alkylate many functional groups, including those that are poor nucleophiles such as aldehydes, amides, and nitriles . It does not methylate benzene or bulky 2,6-di-tert-butylpyridine .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a methylating agent. It can donate a methyl group to various biomolecules, thereby altering their structure and function . This methylation process can lead to changes in gene expression, enzyme activation or inhibition, and other biochemical processes.
Preparation Methods
Methyl trifluoromethanesulfonate can be synthesized through several methods:
Chemical Reactions Analysis
Methyl trifluoromethanesulfonate undergoes various types of chemical reactions:
Hydrolysis: Upon contact with water, it hydrolyzes to form triflic acid and methanol[ \text{CF}_3\text{SO}_2\text{OCH}_3 + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{SO}_2\text{OH} + \text{CH}_3\text{OH} ]
Methylation: It is a strong methylating agent and can methylate a wide range of functional groups, including aldehydes, amides, and nitriles.
Cationic Polymerization: This compound initiates the living cationic polymerization of lactide and other lactones, such as β-propiolactone, ε-caprolactone, and glycolide.
Scientific Research Applications
Comparison with Similar Compounds
Methyl trifluoromethanesulfonate is often compared with other methylating agents, such as:
Methyl Fluorosulfonate: Similar in structure and reactivity, but this compound is generally preferred due to its higher stability.
Dimethyl Sulfate: While also a strong methylating agent, dimethyl sulfate is less reactive compared to this compound.
Methyl Iodide: Another common methylating agent, but it is less effective in methylating poor nucleophiles compared to this compound.
This compound stands out due to its high reactivity, effectiveness in methylating a wide range of functional groups, and its stability under various conditions.
Properties
IUPAC Name |
methyl trifluoromethanesulfonate | |
---|---|---|
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InChI |
InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3 | |
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InChI Key |
OIRDBPQYVWXNSJ-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C(F)(F)F | |
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Molecular Formula |
C2H3F3O3S | |
Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
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DSSTOX Substance ID |
DTXSID6049272 | |
Record name | Methyl trifluoromethanesulfonate | |
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Molecular Weight |
164.11 g/mol | |
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Physical Description |
Methyl trifluoromethane sulfonate is a brown liquid. Insoluble in water. (NTP, 1992) This material is a very reactive methylating agent, also known as methyl triflate., Brown liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
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Record name | Methyl trifluoromethanesulfonate | |
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Boiling Point |
201 to 210 °F at 760 mmHg (NTP, 1992) | |
Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
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Flash Point |
101 °F (NTP, 1992) | |
Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
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Solubility |
Insoluble (NTP, 1992) | |
Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
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Density |
1.45 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
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CAS No. |
333-27-7, 207556-12-5 | |
Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
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Record name | Methyl triflate | |
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Record name | Methyl triflate | |
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Record name | Methyl trifluoromethanesulfonate | |
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Record name | Methanesulfonic acid, 1,1,1-trifluoro-, methyl ester | |
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Record name | Methyl trifluoromethanesulfonate | |
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Record name | Methyl trifluoromethanesulphonate | |
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Record name | METHYL TRIFLUOROMETHANESULFONATE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl trifluoromethanesulfonate a potent alkylating agent?
A1: MeOTf's potency as an alkylating agent stems from the electron-withdrawing effect of the trifluoromethanesulfonyl (triflate, -OTf) group. This effect makes the methyl group highly electrophilic, prone to attack by electron-rich centers in target molecules.
Q2: How does MeOTf interact with thiacrown ethers?
A2: MeOTf readily alkylates the sulfur atoms in thiacrown ethers. Depending on the stoichiometry, mono-, di-, or tetra-methylated products can be obtained. [] The crystal structures of these products provide insights into the conformational changes induced by methylation.
Q3: Can MeOTf be used to modify porous silicon surfaces?
A3: Yes, MeOTf can functionalize photoluminescent porous silicon surfaces. This occurs through a reaction with surface Si-Li groups, formed after initial treatment with alkyllithium reagents. The reaction replaces the lithium with methyl groups, forming Si-C bonds and preventing surface oxidation. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula CH3CF3O3S and a molecular weight of 164.15 g/mol.
Q5: What is the preferred conformation of MeOTf in the gas phase?
A5: Gas electron diffraction (GED) analysis shows that this compound adopts a gauche conformation in the gas phase. The methyl group is gauche with respect to the CF3 group, with a dihedral angle φ(C−O−S−C) = 89(7)°. []
Q6: Does MeOTf exhibit any thermal stability concerns?
A6: MeOTf can undergo thermal rearrangement. For instance, (dimethylsilyl)this compound rearranges to form trimethylsilyl trifluoromethanesulfonate upon heating. This rearrangement follows first-order kinetics and is influenced by temperature. []
Q7: How does MeOTf catalyze the N-functionalization of tautomerizable heterocycles?
A7: MeOTf catalyzes the N-functionalization of heterocycles like benzoxazolone and benzothiazolethione by facilitating the substitution of hydroxyl groups in alcohols with the heterocycle, followed by an X- to N-alkyl group migration (X = O, S). []
Q8: Is MeOTf effective in polymerizing cyclic monomers?
A8: MeOTf has demonstrated efficacy in initiating the cationic ring-opening polymerization of various cyclic monomers, including L-lactide, ε-caprolactone, tetramethylene urethane, and cyclic thiocarbonates. [, , , ] The polymerization often proceeds in a living fashion, allowing for control over molecular weight and end-group functionality. [, , ]
Q9: Does solvent choice impact MeOTf-catalyzed reactions?
A9: Yes, solvent polarity significantly impacts the yield of MeOTf-catalyzed N-functionalization reactions. For instance, yields vary significantly between acetonitrile, 1,2-dichloroethane, and chloroform, highlighting the importance of solvent optimization. []
Q10: Have computational methods been applied to study MeOTf-mediated reactions?
A10: Yes, density functional theory (DFT) calculations have been used to elucidate the mechanisms of MeOTf-catalyzed reactions. [] Solvation models like SMD have been employed to account for solvent effects on the reaction free energy profiles. []
Q11: How do structural modifications of sulfonates influence their reactivity?
A11: Calculations suggest that the potential functions for internal rotation around the S-O bond in sulfonates are influenced by the substituents on sulfur. While FOSO2F and ClOSO2F exhibit minima for both gauche and trans orientations, triflic acid (HOSO2CF3) and methyl-substituted sulfonates (CH3OSO2Cl, CH3OSO2F) prefer gauche conformations. These conformational preferences likely influence their reactivity. []
Q12: Are there any stability concerns regarding MeOTf?
A12: MeOTf's reactivity necessitates careful handling and storage. It is sensitive to moisture and should be stored under inert conditions.
Q13: What analytical techniques are commonly used to characterize MeOTf and its reaction products?
A13: NMR spectroscopy (1H NMR, 13C NMR) and mass spectrometry (MS) are frequently employed to characterize MeOTf, its derivatives, and reaction products. These techniques provide structural information, monitor reaction progress, and aid in identifying reaction intermediates. [, , , , , , ] Other techniques include IR spectroscopy and X-ray crystallography. [, , , , ]
Q14: How are polysulfides analyzed in aquatic systems?
A14: A specific method for analyzing individual polysulfides in aquatic systems involves rapid derivatization with this compound, followed by HPLC-UV detection of the resulting dimethylpolysulfanes. This method allows for the quantification of different polysulfide species in environmental samples. []
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